METHYL 3-[2-(3-CYANO-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL)ACETAMIDO]THIOPHENE-2-CARBOXYLATE
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Overview
Description
METHYL 3-[2-(3-CYANO-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL)ACETAMIDO]THIOPHENE-2-CARBOXYLATE is a complex organic compound that features a thiophene ring, a pyridine derivative, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-[2-(3-CYANO-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL)ACETAMIDO]THIOPHENE-2-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Derivative: The starting material, 3-cyano-4,6-dimethyl-2-oxopyridine, is synthesized through a series of reactions involving nitration, reduction, and cyclization.
Acetylation: The pyridine derivative is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Amidation: The acetylated product undergoes amidation with thiophene-2-carboxylic acid to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-[2-(3-CYANO-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL)ACETAMIDO]THIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, it is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are being investigated for their potential use in treating various diseases, including cancer and infectious diseases. Its unique structure allows for selective targeting of specific biological pathways.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and nanomaterials. Its unique electronic properties make it suitable for use in electronic devices and sensors.
Mechanism of Action
The mechanism of action of METHYL 3-[2-(3-CYANO-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL)ACETAMIDO]THIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating specific pathways. For example, it may inhibit a key enzyme in a metabolic pathway, leading to the accumulation or depletion of certain metabolites.
Comparison with Similar Compounds
Similar Compounds
- METHYL 3-[2-(3-CYANO-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL)ACETAMIDO]THIOPHENE-2-CARBOXYLATE
- Ethyl 3-[[2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetyl]amino]thiophene-2-carboxylate
- Propyl 3-[[2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetyl]amino]thiophene-2-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement. This unique structure allows for selective interactions with biological targets and specific chemical reactivity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
methyl 3-[[2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetyl]amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-9-6-10(2)19(15(21)11(9)7-17)8-13(20)18-12-4-5-24-14(12)16(22)23-3/h4-6H,8H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRACIYFMOJNGPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=C(SC=C2)C(=O)OC)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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